2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide, also known by its CAS number 330645-53-9, is a synthetic compound with significant interest in medicinal chemistry. This compound features a complex structure that includes a pyridine ring, cyano group, trifluoromethyl group, and thiophene moiety, making it a candidate for various biological applications. Its molecular formula is C13H7F3N2O2S2, and it has a molecular weight of 344.33 g/mol .
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, which provide detailed specifications regarding its purity and handling . It falls under the classification of heterocyclic compounds due to the presence of nitrogen-containing rings and is categorized as a thioether due to the sulfur atom in its structure.
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide generally involves multi-step organic reactions. Key steps may include:
Technical details such as reaction conditions (temperature, solvent) and catalysts used can vary based on specific synthetic pathways chosen by researchers or manufacturers.
The molecular structure of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide can be represented using various notations:
OC(=O)C(Sc1nc(cc(c1C#N)C(F)(F)F)-c1cccs1)c1ccccc1
GUQAMDUAAGRUEP-UHFFFAOYSA-N
This compound's structure includes:
The chemical reactivity of this compound can be explored through various reactions:
These reactions are essential for exploring the compound's potential derivatives and enhancing its biological activity.
The mechanism of action for 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide is primarily studied in the context of its pharmacological effects. While specific data on its mechanism may not be extensively documented, compounds with similar structures often interact with biological targets through:
Further research is necessary to elucidate precise mechanisms through experimental studies.
The physical properties of this compound include:
Chemical properties include:
Relevant data such as boiling point or melting point were not provided in available sources but would be important for practical applications.
The potential applications of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-methylacetamide span several fields:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2